4-Amino-3-(trifluoromethoxy)biphenyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

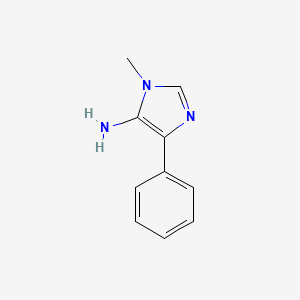

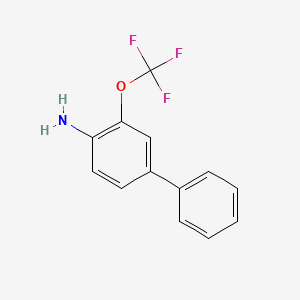

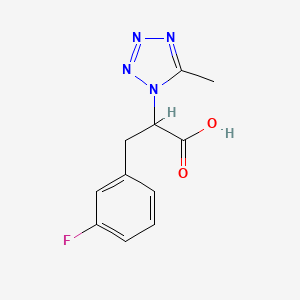

“4-Amino-3-(trifluoromethoxy)biphenyl” is an organic compound that belongs to the class of biphenyls and derivatives . It is not intended for human or veterinary use but is used for research purposes. It has a molecular formula of C13H10F3NO and a molecular weight of 253.22 g/mol.

Synthesis Analysis

The synthesis of compounds similar to “4-Amino-3-(trifluoromethoxy)biphenyl” has been discussed in various studies. For instance, one study mentioned the synthesis of trifluoromethoxy group-containing compounds, highlighting the unique properties of the trifluoromethoxy group . Another study discussed the preparation of fluorinated polyimides from bis [4- (4-amino-2-trifluoronethylphenoxy)phenyl]ether and various commercial aromatic dianhydrides .

Scientific Research Applications

Pharmaceutical Research

The trifluoromethoxy group in this compound can significantly influence the biological activity of pharmaceuticals. It can improve the metabolic stability and increase the lipophilicity of therapeutic agents, potentially leading to better drug absorption and efficacy . This compound could be used in the design of new drug candidates, especially in the development of small molecule inhibitors for various diseases.

Fluorine Chemistry

The compound is significant in fluorine chemistry research due to the presence of the trifluoromethoxy group. This group is relatively rare and introduces unique electronic and steric effects into molecules, which can be exploited to study reaction mechanisms and develop new fluorination reactions .

Catalysis

Lastly, in catalysis, the compound can be part of catalyst systems that facilitate important chemical transformations. Its structural features might influence the selectivity and efficiency of catalytic processes, which is crucial in industrial chemistry for the sustainable production of chemicals.

Each of these applications leverages the unique chemical structure of 4-Amino-3-(trifluoromethoxy)biphenyl , demonstrating its broad utility in scientific research. The trifluoromethoxy group, in particular, offers a range of possibilities due to its influence on the physical and chemical properties of molecules .

Safety And Hazards

properties

IUPAC Name |

4-phenyl-2-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)18-12-8-10(6-7-11(12)17)9-4-2-1-3-5-9/h1-8H,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADQRFVINJHUJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-(trifluoromethoxy)biphenyl | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one](/img/structure/B1521310.png)

![7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521315.png)

![3-{[(6-Methylcyclohex-3-en-1-yl)methoxy]methyl}benzoic acid](/img/structure/B1521323.png)

![[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol](/img/structure/B1521325.png)

![4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1521326.png)

![[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine](/img/structure/B1521328.png)